烯丙基(二甲氧基)硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allyl(dimethoxy)borane is a boronic ester that has been used as alkyl, alkynyl, aryl, and allyl donors in various C–C bond-forming reactions . These compounds are highly important building blocks in organic synthesis .

Synthesis Analysis

The synthesis of allylboronates involves two general approaches: (1) the asymmetric synthesis of a chiral allylboronate followed by chirality transfer, and (2) coupling the synthesis of an achiral allylboronate with a subsequent and analogous reaction, this time guided by asymmetric catalysis . A stereocontrolled synthesis of allyl boranes from chiral sulfur ylides and their subsequent reaction with aldehydes to give homoallylic alcohols is also described .Molecular Structure Analysis

The structure of the conjugated allyl carbocation is a hybrid of the two resonance structures, so the positive charge is delocalized over the two terminal carbons. This delocalization stabilizes the allyl carbocation, making it more stable than a normal primary carbocation .科学研究应用

Asymmetric Synthesis of Chiral Molecules

Allyl(dimethoxy)borane plays a crucial role in the asymmetric synthesis of chiral molecules. This process often involves the creation of a chiral allyl-boronate, which then undergoes chirality transfer to produce optically active compounds . Such chiral molecules are essential in the pharmaceutical industry, where the demand for enantiomerically pure substances is high due to their specific biological activities.

Allylboration Reactions

One of the primary applications of allyl(dimethoxy)borane is in allylboration reactions. These reactions involve the addition of an allylboron compound to carbonyl and imine functionalities . The resulting products are valuable intermediates for further chemical transformations, leading to a diverse array of complex organic molecules.

Cross-Coupling Reactions

Allyl(dimethoxy)borane can participate in cross-coupling reactions, a cornerstone technique in modern synthetic chemistry . These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.

Synthesis of Fluoroorganic Compounds

The synthesis of fluoroorganic compounds is another area where allyl(dimethoxy)borane finds application. Organoboranes, including allylboranes, are being explored for their potential in creating fluoroorganic molecules, which are important in medicinal chemistry and materials science .

Catalysis

Allyl(dimethoxy)borane is also used as a catalyst or reagent in various transformations. Chiral organoboranes, for instance, have found use as catalysts in several organic reactions, contributing to the synthesis of enantiomerically pure compounds .

Material Science and Optoelectronics

Borinic acids and their derivatives, which can be synthesized from allyl(dimethoxy)borane, are utilized in material science and optoelectronics. These compounds are integral in the development of polymers and electronic materials due to their unique properties .

作用机制

Target of Action

Allyl(dimethoxy)borane is primarily used in organic synthesis . Its primary targets are electrophilic functional groups, which it interacts with to form complex products .

Mode of Action

Allyl(dimethoxy)borane interacts with its targets through a process known as allylboration . This involves the reaction of allylboron species with carbonyl and imine functionalities . The compound can also participate in other carbon-carbon bond-forming reactions via cross-coupling reactions .

Biochemical Pathways

The primary biochemical pathway affected by Allyl(dimethoxy)borane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Allyl(dimethoxy)borane plays a crucial role in this process, participating in the transmetalation step where it transfers formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

Its stability and reactivity in various conditions are crucial for its effectiveness in synthesis reactions .

Result of Action

The result of Allyl(dimethoxy)borane’s action is the formation of complex products through reactions such as allylboration and carbon-carbon bond-forming reactions . These products can include optically enriched chiral molecules, achieved through either the asymmetric synthesis of a chiral allyl-boronate followed by chirality transfer, or the synthesis of an achiral allylboronate coupled with a subsequent reaction guided by asymmetric catalysis .

Action Environment

The action of Allyl(dimethoxy)borane can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which it plays a key role, benefits from exceptionally mild and functional group tolerant reaction conditions . The stability of the organoboron reagent, such as Allyl(dimethoxy)borane, is also crucial for the success of the reaction .

安全和危害

未来方向

The future of this promising subfield of organic synthesis lies in new methods for the selective synthesis of substituted allylboron species, and the application of these compounds in organic synthesis . The main emphasis is on recent enantioselective reactions with carbonyl compounds and imines and the development of new types of cross-coupling reactions .

属性

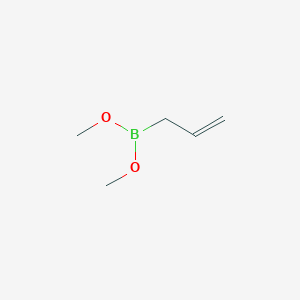

IUPAC Name |

dimethoxy(prop-2-enyl)borane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2/c1-4-5-6(7-2)8-3/h4H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOCRAPDKWAVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=C)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl(dimethoxy)borane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)

![[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate](/img/structure/B2947741.png)

![Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2947742.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2947745.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)

![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2947760.png)